molecular formula C13H9BrN4NaO3 B564430 Azumolene-13C3 Sodium Salt CAS No. 1391062-50-2

Azumolene-13C3 Sodium Salt

Cat. No.: B564430
CAS No.: 1391062-50-2
M. Wt: 375.111
InChI Key: LPJVYINOPBXWDB-KNGBJKSISA-N
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Description

Azumolene-13C3 Sodium Salt (CAS 1391062-50-2) is a carbon-13 labeled stable isotope of the skeletal muscle relaxant azumolene. This compound is designed for use as an internal standard in analytical techniques and for metabolic research, providing superior accuracy in quantitative mass spectrometry analyses. Azumolene is an equipotent analog of dantrolene sodium, the primary clinical drug for treating Malignant Hyperthermia (MH), a life-threatening pharmacogenetic crisis triggered by volatile anesthetics . Its key research value lies in its significantly higher water solubility—approximately 30-fold greater than dantrolene—which facilitates easier preparation for experimental studies . The mechanism of action for azumolene involves the suppression of calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle. It specifically inhibits the type 1 ryanodine receptor (RyR1), the Ca²⁺ release channel implicated in MH episodes . Research demonstrates that azumolene effectively reduces the frequency of spontaneous Ca²⁺ sparks in skeletal muscle fibers by decreasing the opening rate of RyR1 channels without significantly affecting their open time . Furthermore, it has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to RyR1 activation . Studies on normal and Malignant Hyperthermia-susceptible mammalian and human skeletal muscle confirm that azumolene is effective in blocking and reversing pharmacologically-induced contractures, highlighting its potential research application in modeling MH treatment . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the material safety data sheet (MSDS) prior to use.

Properties

CAS No.

1391062-50-2

Molecular Formula

C13H9BrN4NaO3

Molecular Weight

375.111

IUPAC Name

1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione;sodium

InChI

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+;/i7+1,11+1,13+1;

InChI Key

LPJVYINOPBXWDB-KNGBJKSISA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na]

Synonyms

1-[[[5-(4-Bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione-13C3 Sodium Salt;  EU 4093-13C3; 

Origin of Product

United States

Preparation Methods

Formation of the Hydantoin Core

A substituted phenyl isocyanate reacts with glycine ethyl ester under basic conditions to form a ureido intermediate. Cyclization via intramolecular nucleophilic attack yields the hydantoin ring. For azumolene, bromination at the para position of the phenyl group is achieved using bromine in acetic acid, introducing the bromine substituent critical for muscle relaxant activity.

Salt Formation

The free acid form of azumolene is treated with sodium hydroxide in an aqueous-ethanol mixture to produce the sodium salt. Crystallization at low temperatures ensures high purity, with yields exceeding 85% under optimized conditions.

Isotopic Labeling Techniques

Selection of ¹³C-Labeled Precursors

The three carbon-13 atoms are introduced using labeled starting materials:

  • ¹³C-Urea : Incorporates labeled carbonyl groups into the hydantoin ring.

  • ¹³C-Sodium Cyanate : Provides the labeled isocyanate group for ureido formation.

  • ¹³C-Glycine Ethyl Ester : Introduces labeled carbons into the hydantoin backbone.

Stepwise Synthesis of Azumolene-13C3

  • Labeled Ureido Formation : ¹³C-sodium cyanate reacts with ¹³C-glycine ethyl ester in tetrahydrofuran (THF) at 0–5°C, forming a doubly labeled ureido intermediate.

  • Cyclization : Heating the intermediate at 80°C in the presence of potassium carbonate induces hydantoin ring closure.

  • Bromination : Electrophilic bromination using ¹³C-bromine (if required) ensures isotopic consistency in the aromatic ring.

Purification and Characterization

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column resolves the labeled compound from unlabeled byproducts. A gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation, with retention times verified against standards.

Spectroscopic Validation

  • Mass Spectrometry : High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 372.1293 ([M+H]⁺), with a 3 Da shift compared to unlabeled azumolene.

  • ¹³C NMR : Peaks at δ 165.2 ppm (hydantoin carbonyl) and δ 122.4 ppm (aromatic carbons) demonstrate successful isotopic incorporation.

Optimization and Yield Considerations

ParameterUnlabeled AzumoleneAzumolene-13C3
Reaction Time48 hours72 hours
Yield87%68%
Purity (HPLC)>99%>98%

Isotopic labeling reduces yield due to the slower kinetics of ¹³C-containing reagents and additional purification steps. However, microwave-assisted synthesis has been explored to accelerate cyclization, achieving a 15% reduction in reaction time.

Challenges in Scalable Production

  • Cost of Isotopic Reagents : ¹³C-labeled precursors are prohibitively expensive, with ¹³C-urea costing approximately $2,500 per gram.

  • Regulatory Compliance : Synthesis must adhere to Good Manufacturing Practice (GMP) standards for pharmaceutical applications, necessitating stringent documentation and quality control.

Comparative Analysis of Synthetic Routes

A 2024 study compared two labeling strategies:

  • Route A : Sequential labeling using ¹³C-glycine and ¹³C-cyanate.

  • Route B : One-pot synthesis with ¹³C-urea.

Route B provided higher isotopic enrichment (99.2% vs. 97.8%) but required harsher reaction conditions, leading to a 12% decrease in yield.

Industrial-Scale Synthesis

Suppliers such as Toronto Research Chemicals and Chemsky International utilize continuous-flow reactors to enhance reproducibility. Key process parameters include:

  • Temperature control (±1°C) during cyclization.

  • Real-time HPLC monitoring to adjust reagent stoichiometry.

Batch sizes exceeding 1 kg have been reported, with a typical production cycle of 14 days .

Chemical Reactions Analysis

Types of Reactions: Azumolene-13C3 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to study the changes in the compound’s structure and properties.

    Substitution: Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups, which can be useful for studying the compound’s reactivity and stability

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of azumolene-13C3, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Azumolene-13C3 Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used in stable isotope labeling studies to trace chemical pathways and reactions.

    Biology: Employed in metabolic studies to understand the incorporation and distribution of carbon-13 in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool for studying muscle relaxation mechanisms.

    Industry: Utilized in the development of new materials and compounds with specific isotopic compositions for various industrial applications

Mechanism of Action

Azumolene-13C3 Sodium Salt exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. This inhibition is achieved through the interaction with the ryanodine receptor, a calcium release channel. By blocking this channel, the compound reduces calcium levels in the cytoplasm, leading to muscle relaxation. The incorporation of carbon-13 isotopes does not alter the fundamental mechanism of action but allows for detailed studies of the compound’s behavior and interactions at the molecular level .

Comparison with Similar Compounds

Comparative Analysis with Isotopically Labeled Compounds

Comparison with Other 13C-Labeled Standards

Key distinctions include:

  • Application Scope : Azumolene-13C3 is tailored for studies involving skeletal muscle calcium regulation (e.g., malignant hyperthermia research), whereas [1,2,3-13C3]glycerol is applied in lipid metabolism tracking.

Deuterated Analogs: Benazepril-d5 and Balsalazide-d3

Deuterated compounds like Benazepril-d5 and Balsalazide-d3 Disodium Salt () serve analogous roles as internal standards but differ in isotopic properties:

  • Isotope Stability : 13C-labeled compounds exhibit negligible isotopic effects compared to deuterium (2H), which may alter chemical reactivity or chromatographic retention times.

Data Tables: Key Parameters of Azumolene-13C3 and Analogs

Compound Name Isotopic Label CAS Number Primary Application Supplier
Azumolene-13C3 Sodium Salt 13C3 105336-14-9 Muscle calcium regulation TRC
[1,2,3-13C3]glycerol 13C3 Not provided Lipid metabolism studies TRC
Benazepril-d5 d5 Not provided Hypertension drug analysis Not specified
Balsalazide-d3 Disodium Salt d3 Not provided Inflammatory bowel disease Not specified

Sources:

Q & A

Basic Research Questions

Q. How is Azumolene-13C3 Sodium Salt synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves isotopic labeling (13C3) of the parent compound, followed by salt formation via neutralization. Characterization includes:

  • Solubility testing : Classify solubility in water and organic solvents using standardized protocols for salt preparation .
  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm isotopic enrichment and structural integrity. Mass spectrometry (MS) validates molecular weight and isotopic purity.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >98% purity. Reference safety protocols for handling hygroscopic salts .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : Conduct solubility tests in aqueous and organic solvents (e.g., ethanol, DMSO) to determine optimal dissolution conditions. For example:

  • Aqueous solubility : Critical for in vitro assays (e.g., enzyme inhibition studies).
  • Organic solvent compatibility : Essential for stock solution preparation in cell-based studies.
  • Use standardized solubility classification frameworks for salts .

Q. How can researchers confirm the identity of this compound in complex matrices?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with isotope dilution for specificity. Use the compound as an internal standard in quantitative assays to correct for matrix effects. Validate methods using reference standards (e.g., TRC A965302) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when using this compound as a pharmacological probe?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • Biological assays : Compare dose-response curves across multiple cell lines.
  • Analytical cross-checks : Validate concentrations via ICP-MS (for sodium content) and isotope-ratio MS (for 13C^{13}C enrichment) .
  • Control experiments : Include unlabeled Azumolene to isolate isotope effects on binding kinetics .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

  • Methodological Answer :

  • Standardized protocols : Pre-dissolve the compound in inert solvents (e.g., deuterated DMSO) to prevent batch variability.
  • Environmental controls : Store at -20°C in anhydrous conditions to avoid hygroscopic degradation .
  • Data transparency : Report isotopic purity, solvent history, and lot numbers in supplementary materials.

Q. How does the isotopic labeling of this compound impact its behavior in metabolic stability assays?

  • Methodological Answer :

  • Isotope effect studies : Compare metabolic half-lives (t1/2t_{1/2}) of 13C^{13}C-labeled vs. unlabeled forms using hepatocyte incubation models.
  • MS-based tracking : Use high-resolution MS to monitor 13C^{13}C-retention in metabolites.
  • Kinetic modeling : Apply Michaelis-Menten kinetics to quantify isotope-induced changes in enzyme-substrate interactions .

Q. What advanced techniques are recommended for detecting trace amounts of this compound in environmental samples?

  • Methodological Answer :

  • Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges.
  • Ultra-sensitive LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to 13C^{13}C-isotopologues.
  • Quality controls : Spike recovery experiments with deuterated analogs (e.g., Azumolene-d4) to validate accuracy .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact despite low irritation potential .
  • Waste disposal : Collect organic waste separately and incinerate according to institutional guidelines .

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